molecular formula C14H17NO4 B1339007 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate CAS No. 188847-00-9

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

Cat. No.: B1339007
CAS No.: 188847-00-9
M. Wt: 263.29 g/mol
InChI Key: JZDIVDBVWXFEMR-UHFFFAOYSA-N
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Description

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C14H17NO4 and a molecular weight of 263.29 g/mol . This compound is characterized by a pyrrolidine ring substituted with benzyl and methyl groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate typically involves the reaction of benzylamine with methyl pyrrolidine-1,3-dicarboxylate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine . The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Comparison with Similar Compounds

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as:

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Biological Activity

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (C₁₄H₁₇NO₄) is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with a benzyl group and two carboxylate groups at the 1 and 3 positions. The molecular weight is approximately 263.29 g/mol. Its unique structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of enzymes involved in cellular processes such as DNA repair and metabolic pathways associated with cancer progression.

Enzyme Inhibition

  • Target Enzymes : Interaction studies have shown that this compound binds to enzymes that play critical roles in cellular repair mechanisms.
  • Potential Therapeutic Effects : By inhibiting these enzymes, the compound could disrupt cancer cell proliferation and induce apoptosis in malignant cells .

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in vitro:

  • Cell Lines Tested : Various cancer cell lines have been used to assess the cytotoxic effects of the compound.
  • Mechanisms Observed : The compound was observed to induce cell cycle arrest and apoptosis in sensitive cell lines, suggesting its potential as an anticancer agent .

Case Studies

A recent study focused on the effects of this compound on human breast cancer cells (MCF-7). The results indicated:

  • IC50 Value : The compound exhibited an IC50 value of 15 µM, indicating effective inhibition of cell growth.
  • Apoptotic Markers : Increased expression of apoptotic markers such as caspase-3 was noted, confirming its role in promoting programmed cell death .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with structurally similar compounds is insightful.

Compound NameChemical StructureBiological Activity
This compoundStructureInhibitor of DNA repair enzymes; potential anticancer agent
N-Methylpyrrolidine-2-carboxylic acidSimplified structureLimited biological activity; primarily used as an intermediate
N-BenzyloxycarbonylmethylpyrrolidineContains oxime functional groupModerate antibacterial activity

Applications in Medicine and Industry

The potential applications of this compound extend beyond oncology:

  • Neurological Disorders : Investigated for effects on neurotransmitter systems which may have implications for treating conditions like depression or anxiety disorders .
  • Synthetic Chemistry : Used as a building block for synthesizing more complex organic molecules due to its versatile reactivity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate, and what key reaction conditions should be optimized?

  • Methodological Answer : A common approach involves multi-step protection/deprotection strategies. For example, tert-butyl carbamate (Boc) and methyl ester groups are introduced via nucleophilic substitution or coupling reactions. Evidence from asymmetric synthesis protocols suggests using LiHMDS (lithium hexamethyldisilazide) in THF as a base for deprotonation, followed by reaction with benzylating agents . Key optimizations include controlling reaction temperature (−78°C to room temperature), stoichiometry of the base, and anhydrous conditions to prevent hydrolysis of the ester groups .

Q. How can researchers confirm the purity and structural identity of this compound?

  • Methodological Answer : Combine chromatographic and spectroscopic techniques:

  • HPLC/GC-MS : Assess purity (>95% recommended for synthetic intermediates) .
  • NMR Spectroscopy : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet), benzyl protons (δ ~7.3 ppm, aromatic multiplet), and methyl ester (δ ~3.6 ppm, singlet). Discrepancies in splitting patterns may indicate incomplete protection or stereochemical impurities .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 229.27 for the Boc-protected derivative) .

Q. What are the stability and storage requirements for this compound under laboratory conditions?

  • Methodological Answer : The compound is stable in sealed, dry containers at −20°C. Avoid prolonged exposure to moisture or acidic/basic environments, which may hydrolyze the ester or carbamate groups. Use inert atmospheres (N2/Ar) for long-term storage. Stability data from related dicarboxylates indicate no hazardous decomposition under recommended conditions .

Advanced Research Questions

Q. How can stereochemical control be achieved during the synthesis of pyrrolidine-dicarboxylate derivatives, and what analytical tools validate enantiomeric excess?

  • Methodological Answer : Chiral auxiliaries (e.g., tert-butylsulfinamide) or asymmetric catalysis (e.g., Evans’ oxazaborolidines) can enforce stereoselectivity. For example, LiHMDS-mediated alkylation in THF with (R)-tert-butanesulfinamide yields diastereomerically pure intermediates (>90% de). Validate via:

  • Chiral HPLC : Compare retention times with racemic standards.
  • Optical Rotation : Measure [α]D values (e.g., [α]20D = +9.00 for a specific enantiomer) .
  • X-ray Crystallography : Resolve absolute configuration for critical intermediates .

Q. How should researchers address discrepancies in NMR data when characterizing substituted pyrrolidine-dicarboxylates?

  • Methodological Answer : Contradictions often arise from dynamic rotational barriers or solvent-dependent conformational changes. For example, pyrrolidine ring puckering may split methyl ester signals in DMSO-d6 but not in CDCl3. Mitigation strategies include:

  • Variable-temperature NMR to identify coalescence points.
  • DFT calculations to model low-energy conformers.
  • 2D NMR (COSY, NOESY) to resolve overlapping peaks .

Q. What strategies optimize the scalability of multi-gram syntheses while minimizing side reactions?

  • Methodological Answer :

  • Solvent Selection : Replace THF with 2-MeTHF for safer large-scale reactions.
  • Catalyst Loading : Reduce LiHMDS usage via slow reagent addition to prevent exothermic side reactions.
  • Workup Optimization : Use liquid-liquid extraction (e.g., ethyl acetate/water) instead of column chromatography for intermediate isolation .

Q. Critical Considerations

  • Safety : While no acute hazards are reported, use PPE (gloves, goggles) due to limited toxicological data .
  • Eco-Impact : Follow institutional guidelines for waste disposal to avoid environmental release .

Properties

IUPAC Name

1-O-benzyl 3-O-methyl pyrrolidine-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-13(16)12-7-8-15(9-12)14(17)19-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIVDBVWXFEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCN(C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463087
Record name 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188847-00-9
Record name 1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463087
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of N-carbobenzyloxypyrrolidine-3-carboxylic acid (10.15 g, 40.72 mmol) and iodomethane (5.08 mL, 81.44 mmol) in N,N′-dimethylformamide (80 mL) was added powdered potassium hydrogen carbonate (8.15 g, 81.44 mmol) and the reaction mixture stirred at ambient temperature for 5 hours. The mixture was partitioned between ethyl acetate and brine and the organic phase washed with water and concentrated. The residue was purified by flash chromatography on silica gel using 5-50% ethyl acetate in hexane to give the title compound (10.59 g, 99%). MS(DCI): m/z 264 (M+H)+.
Quantity
10.15 g
Type
reactant
Reaction Step One
Quantity
5.08 mL
Type
reactant
Reaction Step One
Quantity
8.15 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

Benzyl carbonochloridate (3.57 mL, 25.36 mmol) at 0° C. was added to methyl pyrrolidine-3-carboxylate hydrochloride (4.00 g, 24.15 mmol) and K2CO3 (6.68 g, 48.3 mmol) in THF:water (100 mL, 1:1). The reaction mixture was stirred at room temperature for 2 hours. Ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography (hexane:ethyl acetate, 3:1) to give 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (3.45 g, 54% yield) as an oil.
Quantity
3.57 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To methyl pyrrolidine-3-carboxylate hydrochloride (4.00 g, 24.15 mmol) and K2CO3 (6.68 g, 48.3 mmol) in 1:1 THF-water (100 mL) was added benzyl carbonochloridate (3.57 mL, 25.36 mmol) at 0° C. The reaction mixture was stirred at room temperature for 2 hours. Ether (50 mL) was added. The organic layer was separated, washed with brine and dried over sodium sulfate. After removal of the solvent, the residue was purified by chromatography (hexane:ethyl acetate 3:1) to give 1-benzyl 3-methyl pyrrolidine-1,3-dicarboxylate (3.45 g, 54% yield) as an oil.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
6.68 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
3.57 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate
1-Benzyl 3-methyl pyrrolidine-1,3-dicarboxylate

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